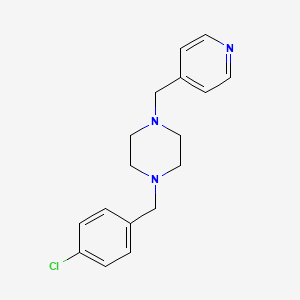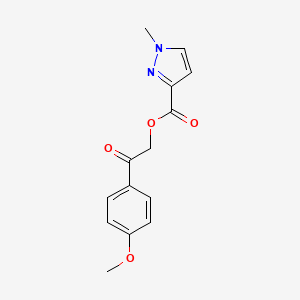![molecular formula C23H32N2O2 B10951061 4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10951061.png)
4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butylphenoxy group, and a dimethylaminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent to form 4-tert-butylphenoxyalkane. This intermediate is then reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide.
Benzamide: Shares the benzamide core structure but lacks the tert-butylphenoxy and dimethylaminopropyl groups.
N,N-Dimethylaminopropylamine: Contains the dimethylaminopropyl group but lacks the benzamide and tert-butylphenoxy groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H32N2O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide |
InChI |
InChI=1S/C23H32N2O2/c1-23(2,3)20-11-13-21(14-12-20)27-17-18-7-9-19(10-8-18)22(26)24-15-6-16-25(4)5/h7-14H,6,15-17H2,1-5H3,(H,24,26) |
InChI Key |
MZYNXKUFJXPYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-methoxyphenyl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10950984.png)
![5-Cyclopropyl-2-{5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950989.png)
![2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10950996.png)

![2,4-Difluorophenyl [(9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether](/img/structure/B10951006.png)
![ethyl 4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10951013.png)
![ethyl 9-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10951020.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine](/img/structure/B10951028.png)
![7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10951038.png)
![1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B10951042.png)

![2-(2,4-dichlorophenoxy)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10951053.png)
![3-Chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10951054.png)
![3,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10951065.png)
